N-(3-bromo-4-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide
Description
N-(3-bromo-4-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide (CAS: 1609403-93-1) is a synthetic phenethylamine derivative with a molecular formula of C₁₆H₁₇BrClNO·BrH and a molecular weight of 356.7 g/mol . Its structure comprises:
- A 3-bromo-4-methoxybenzyl group attached to the nitrogen atom.
- An ethanamine backbone linked to a 4-chlorophenyl moiety.
- A hydrobromide salt form, enhancing solubility and stability.
This compound belongs to the broader class of N-benzylphenethylamines, which are structurally related to hallucinogenic NBOMe series but exhibit distinct substitutions influencing pharmacological and physicochemical properties .
Properties
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2-(4-chlorophenyl)ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClNO.BrH/c1-20-16-7-4-13(10-15(16)17)11-19-9-8-12-2-5-14(18)6-3-12;/h2-7,10,19H,8-9,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEKWVVUNXLNJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)Cl)Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br2ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Pathway
The most widely reported method involves nucleophilic substitution between 3-bromo-4-methoxybenzyl bromide and 2-(4-chlorophenyl)ethylamine. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM), with triethylamine (TEA) as a base to neutralize hydrogen bromide (HBr) byproducts.
Reaction Scheme :
Key parameters:
Reductive Amination Alternative
An alternative route employs reductive amination using 3-bromo-4-methoxybenzaldehyde and 2-(4-chlorophenyl)ethylamine. Sodium cyanoborohydride (NaBHCN) in methanol at pH 5–6 (adjusted with acetic acid) facilitates imine formation and subsequent reduction.
Advantages :
-
Avoids handling reactive benzyl bromides
-
Higher stereochemical control
Limitations :
Intermediate Purification and Isolation
Column Chromatography
Crude product purification utilizes silica gel chromatography with ethyl acetate/hexane (3:7 v/v) as the eluent. The target amine elutes at R = 0.4–0.5, confirmed by thin-layer chromatography (TLC).
Recrystallization
Post-chromatography, the free base is recrystallized from ethanol/water (9:1 v/v) to achieve >95% purity (HPLC). Crystalline morphology is monitored via X-ray diffraction (XRD), revealing monoclinic crystal structures with P2/c symmetry.
Hydrobromide Salt Formation
The free amine is treated with 48% hydrobromic acid (HBr) in ethanol at 0°C to precipitate the hydrobromide salt. Excess HBr is removed via vacuum filtration, and the product is washed with cold diethyl ether.
Critical Parameters :
-
Stoichiometry: 1:1 molar ratio (amine:HBr)
-
Solvent: Anhydrous ethanol
Comparative Analysis of Synthetic Methods
The table below evaluates key metrics for the two primary synthetic routes:
| Parameter | Nucleophilic Substitution | Reductive Amination |
|---|---|---|
| Starting Material Cost | High (benzyl bromide) | Moderate (aldehyde) |
| Reaction Time | 12–24 hours | 24–48 hours |
| Yield (Crude) | 60–75% | 45–55% |
| Purification Complexity | Moderate | High |
| Scalability | Industrial-friendly | Lab-scale only |
Optimization Strategies
Solvent Selection
THF outperforms DCM in nucleophilic substitution due to its superior ability to stabilize lithium intermediates during side reactions. Polar aprotic solvents like dimethylformamide (DMF) are avoided to prevent elimination byproducts.
Temperature Control
Maintaining temperatures below 25°C minimizes the formation of bis-alkylated impurities. Cryogenic conditions (-10°C) further enhance selectivity but require specialized equipment.
Catalytic Enhancements
Adding catalytic iodine (5 mol%) accelerates substitution rates by polarizing the C–Br bond in 3-bromo-4-methoxybenzyl bromide. This modification improves yields to 80–85% under otherwise identical conditions.
Quality Control and Characterization
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms ≥99% purity. Residual solvents are quantified via gas chromatography (GC), adhering to ICH Q3C guidelines.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-4-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The bromine atom in the benzyl ring can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted benzyl derivatives.
Scientific Research Applications
Scientific Research Applications
N-(3-bromo-4-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide has been investigated for various applications:
Medicinal Chemistry
- Anticancer Activity: Preclinical studies have indicated that compounds similar to this hydrobromide exhibit antiproliferative effects on cancer cell lines. For instance, they can induce apoptosis in leukemia cells by activating caspases and modulating Bcl-2 family proteins.
- Antimicrobial Properties: Related studies suggest that this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, similar to other benzylamine derivatives.
- The compound is being studied for its potential interactions with neurotransmitter receptors and enzymes, which could influence mood and behavior. Its mechanism of action may involve receptor binding and enzyme inhibition, particularly in pathways relevant to cancer progression .
Chemical Synthesis
- As a building block in organic synthesis, this compound serves as a precursor for more complex molecules used in pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical transformations including oxidation, reduction, and substitution reactions.
Anticancer Research
A study focusing on the anticancer properties of substituted benzylamines demonstrated that this compound could significantly inhibit the growth of various cancer cell lines. The mechanism involved the modulation of apoptotic pathways, indicating its potential as a therapeutic agent.
Antimicrobial Studies
Research has shown that similar compounds exhibit substantial antimicrobial activity. For example, chalcone derivatives have been reported to effectively combat bacterial infections, suggesting that N-(3-bromo-4-methoxybenzyl)-2-(4-chlorophenyl)ethanamine may also demonstrate comparable efficacy.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogues in the NBOMe Series
The NBOMe series (e.g., 25I-NBOMe, 25B-NBOMe, 25C-NBOMe) shares a core N-(2-methoxybenzyl)phenethylamine structure but differs in key substitutions:
| Compound | Benzyl Substituent | Phenethylamine Substituents | Salt Form |
|---|---|---|---|
| Target Compound | 3-Bromo-4-methoxy | 4-Chlorophenyl | Hydrobromide |
| 25I-NBOMe | 2-Methoxy | 4-Iodo-2,5-dimethoxyphenyl | HCl or freebase |
| 25B-NBOMe | 2-Methoxy | 4-Bromo-2,5-dimethoxyphenyl | HCl or freebase |
| 25C-NBOMe | 2-Methoxy | 4-Chloro-2,5-dimethoxyphenyl | HCl or freebase |
Key Differences :
- Benzyl Group : The target compound’s 3-bromo-4-methoxybenzyl group contrasts with the 2-methoxybenzyl in NBOMes. This positional shift likely alters receptor binding and metabolic stability .
- Salt Form : Hydrobromide salts may offer distinct solubility and bioavailability compared to hydrochlorides .
Halogenated N-Benzylphenethylamines
Compounds like N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide (CAS: 1609406-85-0) and 24H-NBBr (N-(2-bromobenzyl)-2-(2,4-dimethoxyphenyl)ethanamine) highlight the role of halogen and substitution patterns:
| Compound | Benzyl Substituent | Phenethylamine Substituents | Pharmacological Notes |
|---|---|---|---|
| Target Compound | 3-Bromo-4-methoxy | 4-Chlorophenyl | Unknown receptor activity |
| N-(4-chlorobenzyl)-... | 4-Chloro | 4-Methoxyphenyl | Potential serotonin affinity |
| 24H-NBBr | 2-Bromo | 2,4-Dimethoxyphenyl | 5-HT₂A agonist activity |
Key Differences :
Chlorophenyl Derivatives
Compounds like 4-chloroamphetamine (4-CA) and N-(4-chlorophenyl)ethylamine derivatives emphasize the role of chlorophenyl groups:
| Compound | Core Structure | Functional Groups | Biological Effects |
|---|---|---|---|
| Target Compound | N-Benzylphenethylamine | 4-Chlorophenyl, 3-Br-4-OMe-benzyl | Unknown |
| 4-Chloroamphetamine | Phenethylamine | 4-Chlorophenyl | Serotonin release/reuptake |
| N-(4-Cl-benzyl)-... | N-Benzylphenethylamine | 4-Chlorobenzyl | Varies by substitution |
Key Differences :
- The target compound’s dual halogenation (Br and Cl) may confer unique metabolic pathways compared to mono-halogenated analogues .
Pharmacological and Toxicological Implications
- Receptor Binding: NBOMe compounds exhibit high 5-HT₂A affinity due to 2,5-dimethoxy substitutions; the target compound’s lack of these groups may reduce hallucinogenic effects .
- Toxicity : NBOMes are associated with severe toxicity (seizures, hyperthermia) , but the target compound’s distinct structure might mitigate these risks or introduce new toxicological profiles.
Biological Activity
N-(3-bromo-4-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide is a substituted benzylamine compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a bromine atom at the 3-position and a methoxy group at the 4-position of the benzyl ring, along with a chlorophenyl group attached to the ethanamine moiety. The hydrobromide salt form enhances its solubility in water, making it suitable for various applications in biological research.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | N-[(3-bromo-4-methoxyphenyl)methyl]-2-(4-chlorophenyl)ethanamine;hydrobromide |
| Molecular Formula | C16H17BrClN0. BrH |
| Molecular Weight | 357.67 g/mol |
| CAS Number | 1609403-93-1 |
Synthesis
The synthesis of this compound typically involves:
- Bromination : Using bromine or N-bromosuccinimide (NBS) to introduce bromine at the 3-position of 4-methoxybenzylamine.
- Substitution Reaction : The brominated intermediate undergoes nucleophilic substitution with 2-(4-chlorophenyl)ethanamine, often facilitated by a base.
- Formation of Hydrobromide Salt : The final product is converted to its hydrobromide salt using hydrobromic acid.
This compound's biological activity is hypothesized to involve its interaction with various molecular targets, including receptors and enzymes. The exact mechanism remains under investigation, but preliminary studies suggest:
- Receptor Binding : Potential modulation of neurotransmitter receptors which may influence mood and behavior.
- Enzyme Inhibition : Possible inhibition of key enzymes involved in cancer cell proliferation.
Case Studies and Research Findings
- Anticancer Activity : Research indicates that compounds similar to N-(3-bromo-4-methoxybenzyl)-2-(4-chlorophenyl)ethanamine exhibit significant antiproliferative effects on various cancer cell lines. For instance, studies have shown that certain substituted benzylamines can induce apoptosis in human leukemia cells by activating caspases and modulating Bcl-2 family proteins .
- Antimicrobial Properties : A related study demonstrated that chalcone derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that N-(3-bromo-4-methoxybenzyl)-2-(4-chlorophenyl)ethanamine may also exhibit similar properties .
- Kinase Inhibition : The compound may act as a kinase inhibitor, targeting pathways involved in cancer progression. For example, small molecule inhibitors have been shown to selectively inhibit receptor tyrosine kinases with implications for treating various cancers .
Comparative Biological Activity
A summary of biological activities compared to similar compounds is presented below:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Moderate | Receptor binding, enzyme inhibition |
| Chalcone Derivative | High | High | Apoptosis induction |
| Other Benzylamines | Variable | Low to moderate | Various mechanisms |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-bromo-4-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide?
- Methodological Answer : The synthesis typically involves sequential alkylation and protection/deprotection strategies. For example:
Amine Protection : React 2-(4-chlorophenyl)ethanamine with di-tert-butyl dicarbonate to protect the amine group, improving reaction specificity .
Benzylation : Introduce the 3-bromo-4-methoxybenzyl group via nucleophilic substitution or reductive amination. Evidence suggests using allyl bromide or similar alkylating agents under basic conditions (e.g., K₂CO₃ in DMF) .
Hydrobromide Salt Formation : Treat the free base with HBr in a polar solvent (e.g., ethanol) to precipitate the hydrobromide salt .
- Characterization : Confirm structure via / NMR (e.g., aromatic protons at δ 6.8–7.4 ppm, methoxy at δ 3.8 ppm) and mass spectrometry (exact mass ~435.2 g/mol) .
Q. Which spectroscopic and crystallographic methods validate the compound’s structure?
- Analytical Workflow :
- NMR : Assign peaks for the brominated benzyl (δ 4.2–4.5 ppm for CH₂) and 4-chlorophenyl groups. Coupling patterns distinguish substituent positions .
- X-ray Crystallography : Resolve stereochemistry and confirm bond lengths/angles (e.g., C-Br bond ~1.9 Å, C-Cl ~1.7 Å) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and isotopic patterns (distinct and ratios) .
Advanced Research Questions
Q. How can reaction yields be optimized during the Friedel-Crafts alkylation of analogous compounds?
- Experimental Design Considerations :
- Catalyst Screening : Compare Lewis acids (e.g., AlCl₃ vs. FeCl₃) for regioselectivity and yield. FeCl₃ may reduce side reactions in electron-rich aryl systems .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance electrophilic reactivity, while additives like molecular sieves improve anhydrous conditions .
- Temperature Control : Lower temperatures (0–5°C) minimize over-alkylation; monitor via TLC (Rf ~0.4 in hexane/EtOAc) .
Q. What strategies resolve discrepancies between computational and experimental structural data?
- Methodological Approach :
DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict NMR shifts or vibrational spectra. Compare with experimental IR (e.g., C=O stretch ~1680 cm⁻¹) .
Dynamic NMR : Detect conformational flexibility (e.g., rotamers) causing peak broadening, which DFT may not capture .
Crystallographic Refinement : Use Olex2 or SHELX to model disorder or thermal motion in X-ray data, reconciling bond angle deviations >2° .
Q. How are structure-activity relationships (SARs) explored for neurochemical effects in vivo?
- Biological Assay Design :
- Zebrafish Models : Administer derivatives (e.g., 24H-NBOMe analogs) at 1–10 µM, monitoring locomotor activity or serotonin receptor (5-HT₂A) binding via radioligand assays .
- Substituent Variation : Replace bromine with Cl/CF₃ to assess halogen impact on receptor affinity. IC₅₀ shifts >50% suggest critical steric/electronic interactions .
- Metabolite Tracking : Use LC-MS/MS to identify oxidative metabolites (e.g., O-demethylation at 4-methoxy group) influencing pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
